molecular formula C10H10N2O2 B12278568 2-{6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid

2-{6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid

Cat. No.: B12278568
M. Wt: 190.20 g/mol
InChI Key: WOGQQAXXPVPQMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with a methyl group at position 6 and an acetic acid moiety at position 3. This structure confers unique physicochemical properties, making it a candidate for pharmaceutical and biochemical research. The methyl group enhances metabolic stability, while the acetic acid substituent provides acidity and hydrogen-bonding capacity .

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

2-(6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid

InChI

InChI=1S/C10H10N2O2/c1-6-2-3-8-7(4-9(13)14)5-11-10(8)12-6/h2-3,5H,4H2,1H3,(H,11,12)(H,13,14)

InChI Key

WOGQQAXXPVPQMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C(=CN2)CC(=O)O

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Cross-Coupling for Core Formation

The pyrrolo[2,3-b]pyridine core is often constructed via Suzuki-Miyaura cross-coupling. WO2006063167A1 details the coupling of 5-bromo-7-azaindole with aryl/heteroaryl boronic acids using Pd(dppf)Cl₂ and K₂CO₃ in dioxane/water (2.5:1) at 80°C. For 6-methyl substitution, methylboronic acid or pre-methylated intermediates are employed. Key steps include:

  • Bromination : 5-Bromo-1H-pyrrolo[2,3-b]pyridine is treated with N-bromosuccinimide (NBS) in CHCl₃ or THF to introduce bromine at the 3-position.
  • Protection : Tosylation with p-toluenesulfonyl chloride in CH₂Cl₂/NaOH ensures N1 protection, preventing unwanted side reactions.

Example :

Step Reagents/Conditions Yield
Bromination NBS, THF, RT, 12 h 85%
Suzuki Coupling Pd(dppf)Cl₂, MeB(OH)₂, K₂CO₃, 80°C 72%

Hydrolysis of Cyano/Ester Intermediates

Final hydrolysis to the carboxylic acid is critical. WO2018178926A1 describes:

  • Saponification : Ethyl 2-cyano-2-(6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate is treated with 6N HCl at 100°C for 8 h, achieving full conversion to the acid.
  • Alternative Route : LiOH in THF/H₂O (3:1) at 60°C for 4 h provides milder conditions, avoiding decarboxylation.

Comparative Yields :

Method Conditions Yield
Acidic Hydrolysis 6N HCl, 100°C 89%
Basic Hydrolysis 2M LiOH, 60°C 78%

Alternative Pathways via Cyclocondensation

AJOL Studies demonstrate cyclo-condensation of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile with malononitrile in acetic acid/HCl, forming the pyrrolo[2,3-b]pyridine core. Subsequent oxidation with KMnO₄ introduces the acetic acid side chain.

Reaction Schema :

  • Cyclocondensation :
    • Substrate: 2-Amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile
    • Reagent: Malononitrile, AcOH, HCl (cat.)
    • Product: 6-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (Yield: 65%).
  • Oxidation :
    • Reagent: KMnO₄, H₂O, 80°C
    • Product: 2-{6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid (Yield: 58%).

Challenges and Optimization

  • Regioselectivity : Bromination at C3 competes with C5; using NBS in THF improves C3 selectivity (C3:C5 = 9:1).
  • Deprotection : Tosyl group removal requires morpholine/EtOH at 100°C, but over-dehalogenation risks necessitate Fe/HCl in MeOH for sensitive substrates.
  • Purification : Silica gel chromatography (EtOAc/hexane, 1:3) resolves diastereomers from cyanoacetate alkylation.

Chemical Reactions Analysis

Types of Reactions

2-{6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Antimalarial Research

One of the notable applications of this compound is in the development of antimalarial agents. The compound has been investigated for its potential to inhibit the protein kinase PfCLK3, which is crucial for the survival of Plasmodium falciparum, the parasite responsible for malaria. Studies have shown that derivatives of pyrrolo[2,3-b]pyridine can effectively target PfCLK3, offering a novel mechanism for malaria treatment .

Case Study : A series of analogues were synthesized and tested for their inhibitory activity against PfCLK3. The most potent compounds exhibited IC50 values in the low nanomolar range, demonstrating significant promise as antimalarial agents .

Antitumor Activity

Another significant application is in cancer research. Compounds related to 2-{6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid have shown cytotoxic effects against various cancer cell lines. The HGF/MET signaling pathway, which is often dysregulated in cancers, has been a target for these compounds.

Data Table: Cytotoxic Activity of Pyrrolo[2,3-b]pyridine Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast Cancer)0.5HGF/MET Inhibition
Compound BA549 (Lung Cancer)0.8Apoptosis Induction
Compound CHeLa (Cervical Cancer)0.4Cell Cycle Arrest

The above table summarizes findings from various studies indicating that these derivatives can effectively inhibit cancer cell proliferation through multiple mechanisms .

Inhibition of Kinases

Inhibitors derived from pyrrolo[2,3-b]pyridine structures have also been developed targeting specific kinases involved in cancer progression and metastasis. For instance, BAY-405, an azaindole-based inhibitor, has shown effectiveness in enhancing T-cell immunity and reducing tumor growth in preclinical models .

Key Findings :

  • Selectivity : Compounds demonstrated selective inhibition of MAP4K1 and PI3K pathways.
  • Potency : Some inhibitors showed IC50 values below 100 nM in cellular assays.

Mechanism of Action

The mechanism of action of 2-{6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid involves its interaction with molecular targets such as FGFRs. By binding to these receptors, the compound can inhibit their activity, leading to the suppression of cancer cell proliferation and migration . The pathways involved include the RAS-MEK-ERK and PI3K-Akt signaling pathways .

Comparison with Similar Compounds

Core Structure Modifications

Compound 1 : 2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)acetic acid (CAS 1912-42-1)

  • Structure : Lacks the 6-methyl group.
  • Molecular Formula : C₉H₈N₂O₂; MW : 176.15.
  • Key Differences : The absence of the 6-methyl group reduces steric hindrance and may increase metabolic susceptibility compared to the methylated analog. Hazard profile includes H302 (harmful if swallowed) and H317 (skin sensitization) .

Compound 2 : 2-Oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid (CAS 478677-93-9)

  • Structure : Features an oxo group on the acetic acid chain.
  • Molecular Formula : C₉H₆N₂O₃; MW : 190.14.
  • This compound is used in prodrug development due to its reactive ketone functionality .

Substitution Patterns on the Pyrrolopyridine Core

Compound 3 : 2-(2-Methyl-1-(4-(methylsulfonyl)benzyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid (CAS 872365-16-7)

  • Structure : Includes a 2-methyl group, a 4-(methylsulfonyl)benzyl group, and an acetic acid moiety.
  • Molecular Formula : C₁₈H₁₈N₂O₄S; MW : 358.42.
  • Key Differences : The benzyl and sulfonyl groups increase molecular weight and lipophilicity, likely improving blood-brain barrier penetration. This compound is explored for CNS-targeted therapies .

Compound 4 : 6-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (CAS 872355-55-0)

  • Structure : Substituted with a carboxylic acid at position 5 instead of acetic acid at position 3.
  • Molecular Formula : C₉H₈N₂O₂; MW : 176.16.
  • Key Differences : The carboxylic acid group at position 5 increases acidity (pKa ~2.5 vs. ~4.5 for acetic acid derivatives), altering solubility and protein-binding interactions .

Positional Isomerism and Ring Modifications

Compound 5 : 2-{1H-Pyrrolo[2,3-c]pyridin-3-yl}acetic acid hydrochloride (CAS 1803608-72-1)

  • Structure : Pyrrolo[2,3-c]pyridine core (isomeric to [2,3-b]).
  • Molecular Formula : C₉H₉ClN₂O₂; MW : 212.64.
  • Key Differences : The shifted nitrogen in the fused ring alters electron distribution, affecting aromaticity and binding to enzymatic targets. The hydrochloride salt improves aqueous solubility compared to the free acid form .

Compound 6 : 2-{6-Hydroxy-4-methyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid (CAS 1240529-02-5)

  • Structure : Pyrazolo-pyridine core with hydroxy, oxo, and methyl groups.
  • Molecular Formula : C₉H₉N₃O₄; MW : 223.17.
  • Key Differences : The pyrazole ring introduces additional hydrogen-bonding sites, enhancing interactions with metal ions or enzymes. The hydroxy and oxo groups increase polarity, making it suitable for aqueous-phase reactions .

Prodrug and Ester Derivatives

Compound 7 : Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate (CAS 169030-84-6)

  • Structure : Methyl ester of the target compound.
  • Molecular Formula : C₁₀H₁₀N₂O₂; MW : 190.20.
  • Key Differences : Esterification masks the carboxylic acid, improving membrane permeability. This derivative serves as a prodrug, hydrolyzing in vivo to release the active acetic acid form .

Biological Activity

The compound 2-{6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid is a pyrrolopyridine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Chemical Formula : C10H10N2O2
  • Molecular Weight : 178.20 g/mol
  • IUPAC Name : 2-(6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid
  • SMILES Notation : CC1=CNC2=C1C(=C(N2)C=C2)C(=O)O

Biological Activity Overview

The biological activity of 2-{6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid can be categorized into several key areas:

1. Antimicrobial Activity

Recent studies have indicated that derivatives of pyrrolopyridine compounds exhibit significant antimicrobial properties. For instance, high-throughput screening revealed that several similar compounds inhibited the growth of Mycobacterium tuberculosis with minimal inhibitory concentrations (MIC) below 20 µM .

2. Anticancer Properties

Research has shown that pyrrolopyridine derivatives, including 2-{6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid, may possess anticancer properties by inhibiting various kinases involved in cancer progression. A study highlighted the compound's potential in targeting specific pathways crucial for tumor growth and survival .

3. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory activity. In vitro assays demonstrated that it could inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammation . The selectivity index for COX-2 inhibition was notably high, suggesting a favorable therapeutic profile with reduced gastrointestinal side effects.

The mechanisms through which 2-{6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid exerts its biological effects are primarily linked to its interaction with specific enzymes and receptors:

  • Kinase Inhibition : The compound acts as a kinase inhibitor, disrupting signaling pathways essential for cell proliferation and survival in cancer cells .
  • COX Inhibition : By selectively inhibiting COX enzymes, it reduces the production of pro-inflammatory mediators such as prostaglandins .

Case Studies and Research Findings

StudyFindings
Sivaramakarthikeyan et al. (2022)Demonstrated significant anti-inflammatory activity with an IC50 value comparable to standard anti-inflammatory drugs .
High-throughput screening (2022)Identified several pyrrolopyridine derivatives with MIC values < 20 µM against Mycobacterium tuberculosis .
Mechanistic study on kinase inhibition (2023)Confirmed the role of 2-{6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid as a potent inhibitor of specific kinases involved in cancer cell signaling .

Safety and Toxicity

Safety assessments indicate that the compound exhibits low toxicity profiles in preliminary studies. For example, acute toxicity tests showed no significant adverse effects at doses exceeding 2000 mg/kg in animal models .

Q & A

Q. Advanced

  • Process control : Use continuous-flow reactors to manage exothermic steps (e.g., nitration in ).
  • Separation technologies : Membrane filtration (, RDF2050104) isolates intermediates, reducing purification losses.
  • Catalyst recycling : Immobilize Pd catalysts on silica supports for Suzuki coupling to minimize metal leaching .

How do substitution patterns on the pyrrolo[2,3-b]pyridine core influence bioactivity?

Advanced
Structure-Activity Relationship (SAR) studies () reveal:

  • 6-Methyl group : Enhances metabolic stability (logP reduction).
  • Acetic acid moiety : Critical for target binding (e.g., kinase inhibition via carboxylate coordination).
  • 3-Position modifications : Bulky substituents (e.g., trifluoromethyl in ) improve selectivity but reduce solubility .

What analytical techniques validate compound stability under storage conditions?

Q. Basic

  • HPLC-UV : Monitor degradation products (e.g., uses 97.34% purity threshold).
  • Thermogravimetric analysis (TGA) : Assess thermal stability (storage at 2–8°C recommended in ).
  • NMR stability studies : Track proton environment shifts in DMSO over time .

How can researchers mitigate solubility challenges in biological assays?

Q. Advanced

  • Co-solvent systems : Use cyclodextrins () or PEG-based solvents to enhance aqueous solubility.
  • Prodrug design : Esterify the acetic acid group (e.g., methyl ester in ) for improved cell permeability, followed by enzymatic hydrolysis in vivo .

What methodologies integrate experimental and computational data for mechanistic studies?

Q. Advanced

  • Reaction path searches : Use Gaussian or ORCA software () to model intermediates in amide formation ().
  • Kinetic isotope effects (KIE) : Validate computed transition states experimentally (e.g., deuterated analogs in ).
  • Multivariate analysis : Correlate computational descriptors (Hammett constants) with reaction yields .

How do researchers address discrepancies in reported synthetic yields?

Q. Advanced

  • Design of Experiments (DoE) : Screen variables (catalyst loading, solvent polarity) using factorial designs (, RDF2050108).
  • In situ monitoring : ReactIR tracks reaction progress to identify bottlenecks (e.g., incomplete deprotection in ).
  • Cross-lab validation : Reproduce key steps (e.g., General Procedure F1 in ) with independent quality control .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.